molecular formula C15H22ClN3O B560282 1-Phenyl-3-(piperidin-2-ylmethyl)imidazolidin-2-one hydrochloride CAS No. 1257326-24-1

1-Phenyl-3-(piperidin-2-ylmethyl)imidazolidin-2-one hydrochloride

Cat. No. B560282
M. Wt: 295.811
InChI Key: BYJUVPWUMBVSTK-UHFFFAOYSA-N
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Description

“1-Phenyl-3-(piperidin-2-ylmethyl)imidazolidin-2-one hydrochloride” is a chemical compound with the molecular formula C15H22ClN3O . It has a molecular weight of 295.81 g/mol . The IUPAC name for this compound is 1-phenyl-3-(piperidin-2-ylmethyl)imidazolidin-2-one .


Synthesis Analysis

The synthesis of piperidone analogs, which includes “1-Phenyl-3-(piperidin-2-ylmethyl)imidazolidin-2-one hydrochloride”, involves the use of piperidones as precursors to the piperidine ring . Piperidones are of particular interest due to their unique biochemical properties and are used in the synthesis of many alkaloid natural products and drug candidates .


Molecular Structure Analysis

The molecular structure of “1-Phenyl-3-(piperidin-2-ylmethyl)imidazolidin-2-one hydrochloride” can be represented by the InChI code: InChI=1S/C15H21N3O/c19-15-17(12-13-6-4-5-9-16-13)10-11-18(15)14-7-2-1-3-8-14/h1-3,7-8,13,16H,4-6,9-12H2 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 259.35 g/mol and a complexity of 315 . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 3 . The topological polar surface area is 35.6 Ų .

Scientific Research Applications

Microwave Assisted Synthesis and Antibacterial Activity

  • Researchers Merugu, Ramesh, and Sreenivasulu (2010) explored the microwave-assisted synthesis of piperidine containing pyrimidine imines and thiazolidinones, which are structurally related to 1-Phenyl-3-(piperidin-2-ylmethyl)imidazolidin-2-one hydrochloride. This study highlighted the potential antibacterial activity of these compounds (Merugu, Ramesh, & Sreenivasulu, 2010).

Synthesis and In Vivo Activity Evaluation

  • Dylag et al. (2004) focused on the synthesis of diphenylhydantoin basic derivatives, including compounds structurally similar to the mentioned chemical, and evaluated their antiarrhythmic and antihypertensive activities (Dylag et al., 2004).

Potential Anti-tumor Agents

  • Elhady (2015) synthesized 1,3-disubstituted-2-thioxo-imidazolidin-4-ones, structurally related to the specified chemical, and evaluated them as potential anti-tumor agents. The study demonstrated significant cytotoxic effects against human hepatocellular carcinoma cell lines (Elhady, 2015).

Pharmaceutical Analysis Application

  • Shamsipur and Jalali (2000) discussed the preparation of a Ketoconazole Ion-Selective Electrode, where the structural framework of 1-Phenyl-3-(piperidin-2-ylmethyl)imidazolidin-2-one hydrochloride was relevant in the context of developing analytical tools for pharmaceutical analysis (Shamsipur & Jalali, 2000).

Synthesis and Antifungal Properties

  • The synthesis and antifungal properties of compounds structurally similar to 1-Phenyl-3-(piperidin-2-ylmethyl)imidazolidin-2-one hydrochloride were explored by Ogata et al. (1983). Their work demonstrated high efficacy against guinea pig dermatophytosis in topical applications (Ogata et al., 1983).

Novel Anti-Alzheimer's Agents

  • Gupta et al. (2020) synthesized and evaluated N-benzylated imidazolidin-2-one derivatives as potential Anti-Alzheimer's agents. These compounds, which are chemically related to the specified chemical, showed promising results in comparison to standard drugs (Gupta et al., 2020).

properties

IUPAC Name

1-phenyl-3-(piperidin-2-ylmethyl)imidazolidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O.ClH/c19-15-17(12-13-6-4-5-9-16-13)10-11-18(15)14-7-2-1-3-8-14;/h1-3,7-8,13,16H,4-6,9-12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYJUVPWUMBVSTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CN2CCN(C2=O)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-3-(piperidin-2-ylmethyl)imidazolidin-2-one hydrochloride

CAS RN

1257326-24-1
Record name 2-Imidazolidinone, 1-phenyl-3-(2-piperidinylmethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1257326-24-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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